molecular formula C29H40O2 B1583478 2,2'-Methylenebis[6-(1-methylcyclohexyl)-p-cresol] CAS No. 77-62-3

2,2'-Methylenebis[6-(1-methylcyclohexyl)-p-cresol]

Cat. No. B1583478
CAS RN: 77-62-3
M. Wt: 420.6 g/mol
InChI Key: PHXLONCQBNATSL-UHFFFAOYSA-N
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Description

“2,2’-Methylenebis[6-(1-methylcyclohexyl)-p-cresol]” is a chemical compound with the molecular formula C29H40O2 . It is also known by other names such as Bis [2-hydroxy-5-methyl-3- (1-methylcyclohexyl)phenyl]methane, 2,2’-Dihydroxy-3,3’-bis (α-methylcyclohexyl)-5,5’-dimethyldiphenylmethane, and 2,2’-Methylenebis [4-methyl-6- (1-methylcyclohexyl)phenol] .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C29H40O2 . The InChI code for this compound is 1S/C29H40O2/c1-20-15-22 (26 (30)24 (17-20)28 (3)11-7-5-8-12-28)19-23-16-21 (2)18-25 (27 (23)31)29 (4)13-9-6-10-14-29/h15-18,30-31H,5-14,19H2,1-4H3 .


Physical And Chemical Properties Analysis

This compound is a solid at 20°C . The melting point of this compound ranges from 136.0 to 140.0°C .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Antioxidants : A study by Li Shi-chan (2014) details the synthesis of a novel liquid diphenol antioxidant, related to 2,2'-Methylenebis[6-(1-methylcyclohexyl)-p-cresol], highlighting its high molecular weight and efficient synthesis process with a yield of over 90% in about 4 steps. The compound was fully characterized using NMR and MS techniques (Li Shi-chan, 2014).

Chemical Transformations and Reactions

  • Alkylation of p-Cresol : Research by Saha, Mosihuzzaman, and Saha (1996) explored the alkylation of p-cresol with cyclohexene, leading to the formation of compounds related to 2,2'-Methylenebis[6-(1-methylcyclohexyl)-p-cresol] (Saha, Mosihuzzaman, & Saha, 1996).

  • Hydrodeoxygenation Studies : Odebunmi and Ollis (1983) investigated the hydrodeoxygenation (HDO) of various cresols, providing insights relevant to the transformation processes of compounds like 2,2'-Methylenebis[6-(1-methylcyclohexyl)-p-cresol] (Odebunmi & Ollis, 1983).

  • Catalytic Hydrodeoxygenation : Do et al. (2012) studied the vapor-phase hydrodeoxygenation of meta-cresol, revealing key insights into catalytic processes that could be applicable to the transformation of 2,2'-Methylenebis[6-(1-methylcyclohexyl)-p-cresol] (Do, Foster, Chen, & Lobo, 2012).

Applications in Natural Product Synthesis

  • Synthesis of Marine Natural Products : Singh, Prathap, and Porinchu (1998) demonstrated the synthesis of capnellene, a marine natural product, from p-cresol. This study indicates the potential of using 2,2'-Methylenebis[6-(1-methylcyclohexyl)-p-cresol] derivatives in natural product synthesis (Singh, Prathap, & Porinchu, 1998).

Environmental and Biological Applications

  • Oviposition Attractants for Mosquitoes : A study by Bentley, McDaniel, and Davis (1982) identified 4-methylcyclohexanol, a related compound, as an oviposition attractant for Aedes triseriatus mosquitoes, suggesting possible environmental applications for similar compounds (Bentley, McDaniel, & Davis, 1982).

  • Potential in Radiolytic Oxidation Studies : Research by Schuler et al. (2002) on the radiolytic oxidation of p-cresol could provide a framework for understanding the behavior of 2,2'-Methylenebis[6-(1-methylcyclohexyl)-p-cresol] in similar oxidative environments (Schuler, Albarrán, Zajicek, George, Fessenden, & Carmichael, 2002).

Catalytic and Chemical Engineering Applications

  • Catalytic Conversion in Fixed Bed Reactors : Garade et al. (2009) investigated the continuous hydroxyalkylation of p-cresol to [2,2'-Methylenebis(4-methylphenol)] in a fixed bed reactor, an industrially relevant process that underscores the potential for large-scale synthesis and transformation of related compounds (Garade, Hengne, Deshpande, Shaligram, Shirai, & Rode, 2009).

Safety And Hazards

This compound can cause skin irritation (H315) and serious eye irritation (H319) . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin, it should be washed off with plenty of water . If eye irritation persists, medical advice should be sought .

properties

IUPAC Name

2-[[2-hydroxy-5-methyl-3-(1-methylcyclohexyl)phenyl]methyl]-4-methyl-6-(1-methylcyclohexyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C29H40O2/c1-20-15-22(26(30)24(17-20)28(3)11-7-5-8-12-28)19-23-16-21(2)18-25(27(23)31)29(4)13-9-6-10-14-29/h15-18,30-31H,5-14,19H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXLONCQBNATSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C2(CCCCC2)C)O)CC3=C(C(=CC(=C3)C)C4(CCCCC4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3052517
Record name 2,2'-Methanediylbis[4-methyl-6-(1-methylcyclohexyl)phenol]
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Molecular Weight

420.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to cream-colored powder; [MSDSonline]
Record name 2,2'-Methylenebis(4-methyl-6-(1-methylcyclohexyl)phenol)
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Product Name

2,2'-Methylenebis[6-(1-methylcyclohexyl)-p-cresol]

CAS RN

77-62-3
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Record name 2,2'-Methylenebis(4-methyl-6-(1-methylcyclohexyl)phenol)
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Record name Phenol, 2,2'-methylenebis[4-methyl-6-(1-methylcyclohexyl)-
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Record name 2,2'-Methanediylbis[4-methyl-6-(1-methylcyclohexyl)phenol]
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Record name 2,2'-methylenebis[6-(1-methylcyclohexyl)-p-cresol]
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Record name 2,2'-METHYLENEBIS(6-(1-METHYLCYCLOHEXYL)-P-CRESOL)
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Record name 2,2'-METHYLENEBIS(4-METHYL-6-(1-METHYLCYCLOHEXYL)PHENOL)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Chathushani, WMG Sampath, H Weththasinha - 2019 - repo.lib.sab.ac.lk
Antioxidants (AOs) are added to minimize or remove the degradation ability of rubber in rubber compounding. Due to the drawbacks of currently available commercial AOs, the …
Number of citations: 0 repo.lib.sab.ac.lk
S Krzemińska, WM Rzymski, M Malesa… - International Journal …, 2016 - Taylor & Francis
Resistance to permeation of noxious chemical substances should be accompanied by resistance to mechanical factors because the glove material may be torn, cut or punctured in the …
Number of citations: 5 www.tandfonline.com
GR Lappin, JS Zannucci - Analytical Chemistry, 1969 - ACS Publications
RESULTS AND DISCUSSION A number of ultraviolet light absorbers as well as antioxidants can be quantitatively determined on an SE-30 column. SE-30 has a maximum operating …
Number of citations: 6 pubs.acs.org
JH Chaudet, JW Tamblyn - Polymer Engineering & Science, 1961 - Wiley Online Library
Derivatives of 2‐hydroxybenzophenone are well‐known stabilizers for such polymers as cellulose acetate butyrate and polyesters. Their stabilization effectiveness is commonly …
SM Krzemińska, AA Smejda-Krzewicka, A Leniart… - Polymer Testing, 2020 - Elsevier
This paper investigates the effects of crosslinking methods on the incorporation of graphene oxide (GO) in carboxylated nitrile butadiene rubber (XNBR) in the process of producing …
Number of citations: 16 www.sciencedirect.com
H Wijesinghe, G Gamlath, A Senevirathna… - … of Nanoscience and …, 2021 - jacsdirectory.com
Properties of natural rubber (NR) and acrylonitrile butadiene rubber (NBR) blends are varied due to blending method. The literature is evident that the pre-blending and phase-mixing …
Number of citations: 4 jacsdirectory.com
田村昌之, 山本敦史 - Journal of the Mass Spectrometry Society of …, 2020 - jstage.jst.go.jp
Compounds included in the inner coating of canned coffee were analyzed with liquid chromatography/mass spectrometry. The mass spectrometer was a hybrid quadrupole and time-of-…
Number of citations: 4 www.jstage.jst.go.jp

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